Methyl 3-(3,4-difluorophenyl)benzoate
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Overview
Description
Methyl 3-(3,4-difluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a methyl ester and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4-difluorophenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-difluorophenyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods can be employed. These methods offer advantages such as improved safety, scalability, and efficiency. For example, the continuous-flow double diazotization method can be used to produce difluorobenzene intermediates, which can then be further reacted to form this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-difluorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 3-(3,4-difluorophenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3-(3,4-difluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate: Similar structure with a bromine atom instead of a hydrogen atom on the aromatic ring.
Methyl 3-(3,5-difluorophenyl)benzoate: Similar structure with fluorine atoms at different positions on the aromatic ring.
Uniqueness
Methyl 3-(3,4-difluorophenyl)benzoate is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
methyl 3-(3,4-difluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYORIKNTOXCMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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